The compound 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that belongs to the category of thienopyrimidine derivatives. This compound features a piperazine moiety and methoxyphenyl group, which are often associated with pharmacological activities. The molecular formula for this compound is , and it has garnered interest in medicinal chemistry due to its potential biological activities.
This compound can be sourced from various chemical suppliers and databases, including ChemDiv and PubChem, which provide detailed information on its structure and properties. The ChemDiv Compound ID for a related compound is F796-0212, which highlights its classification as a screening compound in drug discovery processes .
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthesis may follow a general pathway:
The molecular structure can be represented using various notations:
CC(C)C(=O)N(CC(N(CC2)CCN2c2cc(OC)ccc2)=O)C1=O
The compound may undergo various chemical reactions, including:
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to monitor these reactions and confirm product structures.
The mechanism of action for compounds like this one often involves:
While specific data on this compound's mechanism is limited, similar compounds have been shown to exhibit activity against various biological targets, including serotonin receptors and dopamine transporters.
This compound holds potential applications in:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: